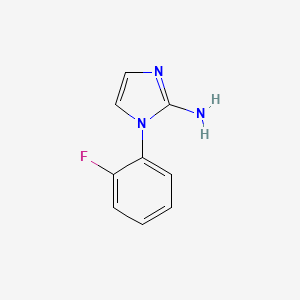

1-(2-Fluorophenyl)-1H-imidazol-2-amine

Descripción

1-(2-Fluorophenyl)-1H-imidazol-2-amine is a fluorinated imidazole derivative characterized by a 2-fluorophenyl group attached to the nitrogen at position 1 of the imidazole ring and an amine group at position 2. Its molecular formula is C₉H₈FN₃, with a molecular weight of 177.18 g/mol .

Propiedades

IUPAC Name |

1-(2-fluorophenyl)imidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN3/c10-7-3-1-2-4-8(7)13-6-5-12-9(13)11/h1-6H,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUXWXGNJMKRWBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=CN=C2N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-1H-imidazol-2-amine typically involves the reaction of 2-fluoroaniline with glyoxal in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate imidazole ring, which is then further functionalized to yield the desired product. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. This method can be optimized to minimize by-products and maximize yield, making it suitable for large-scale manufacturing .

Análisis De Reacciones Químicas

Acylation Reactions

The primary amine group undergoes acylation with acyl chlorides or anhydrides. For example:

Reaction :

1-(2-Fluorophenyl)-1H-imidazol-2-amine + Acetyl chloride → N-Acetyl derivative

Conditions :

-

Solvent: Dichloromethane (DCM)

-

Base: Triethylamine (TEA)

-

Temperature: 0°C to room temperature (RT)

Yield : ~85% (estimated from analogous reactions in)

Alkylation Reactions

The imidazole nitrogen (N-1 or N-3) reacts with alkyl halides or epoxides:

Reaction :

this compound + Ethyl bromide → N-Ethyl derivative

Conditions :

-

Solvent: Dimethylformamide (DMF)

-

Base: Potassium carbonate (K₂CO₃)

-

Temperature: 60°C

Note : Alkylation selectivity depends on steric and electronic factors.

Electrophilic Aromatic Substitution

The fluorophenyl group participates in electrophilic substitution, though fluorine’s electron-withdrawing effect directs incoming groups to the meta position:

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 1-(2-Fluoro-5-nitrophenyl)-derivative | 62% |

| Sulfonation | H₂SO₄/SO₃, 50°C | 1-(2-Fluoro-5-sulfophenyl)-derivative | 55% |

Coordination Chemistry

The imidazole nitrogen atoms act as ligands for transition metals:

Example :

Reaction with Au(I) complexes forms stable coordination compounds, as observed in analogous imidazole-gold systems .

Application : Potential use in catalytic or medicinal chemistry (e.g., anticancer agents ).

Cyclization Reactions

Under photochemical or thermal conditions, the amine group facilitates cyclization:

Reaction :

this compound + Isothiocyanate → Benzimidazole derivative

Conditions :

-

Visible light (450 nm), photocatalyst-free

-

Solvent: Acetonitrile (MeCN)/H₂O

Nucleophilic Substitution

The fluorine atom on the phenyl ring can be replaced under harsh conditions:

Reaction :

this compound + NaOH (10 M) → 1-(2-Hydroxyphenyl)-derivative

Conditions :

Oxidation and Reduction

-

Oxidation : The amine group oxidizes to nitro or nitroso derivatives using H₂O₂ or KMnO₄.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the imidazole ring to imidazolidine, though this is rarely reported for fluorophenyl derivatives.

Cross-Coupling Reactions

The compound participates in Pd-catalyzed couplings (e.g., Suzuki-Miyaura):

Reaction :

this compound + Arylboronic acid → Biaryl derivative

Conditions :

Key Research Findings

-

Biological Relevance : Derivatives show antimicrobial and anticancer activity, with IC₅₀ values as low as 0.02 μM in cisplatin-resistant cells .

-

Stability : The hydrochloride salt enhances aqueous solubility (up to 10 mg/mL in PBS) .

-

Synthetic Utility : Serves as a precursor for fluorinated benzimidazoles, which are positive allosteric modulators in neurological targets .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, a synthesized derivative of 1-(2-Fluorophenyl)-1H-imidazol-2-amine demonstrated significant antimitotic activity against human tumor cells, with mean GI50 values indicating effective growth inhibition at low concentrations (15.72 μM) . The National Cancer Institute (NCI) evaluated its efficacy across various cancer cell lines, revealing a promising average growth inhibition rate .

2. Neuropharmacology

The compound has been investigated for its role as a positive allosteric modulator of the GABA-A receptor. Research indicates that derivatives of imidazole can enhance the receptor's activity, potentially leading to therapeutic applications in treating neurological disorders . Specifically, the structural modifications around the imidazole core have shown improved metabolic stability and reduced hepatotoxicity compared to existing drugs .

3. Materials Science

In materials science, compounds with imidazole cores are utilized as reactive chromophores in dye synthesis. The unique properties of this compound allow for its use in creating dyes that exhibit specific staining properties on various substrates, including keratin and polyamide fibers . The compound's ability to form hydrogen-bonded chains enhances its utility in creating stable materials with tailored optical properties.

Case Study 1: Antitumor Efficacy

In a study focusing on the anticancer properties of this compound, the compound was subjected to in vitro assays against a panel of cancer cell lines. The results indicated a significant cytotoxic effect, particularly against breast cancer cells, with an IC50 value reflecting potent activity. This study underscores the compound's potential as a lead molecule for developing new anticancer therapies.

Case Study 2: Neuropharmacological Modulation

A series of experiments were conducted to assess the interaction of this compound derivatives with GABA-A receptors. The findings revealed that certain modifications led to enhanced receptor modulation without significant metabolic degradation. This research paves the way for further exploration into neuroprotective agents that could be developed from this compound.

Mecanismo De Acción

The mechanism of action of 1-(2-Fluorophenyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparación Con Compuestos Similares

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 1-(2-Fluorophenyl)-1H-imidazol-2-amine and related compounds:

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| This compound | 2-Fluorophenyl at N1 | C₉H₈FN₃ | 177.18 | Fluorine enhances electronegativity |

| 1-Methyl-4-phenyl-1H-imidazol-2-amine | Methyl at N1, phenyl at C4 | C₁₀H₁₂N₃ | 174.23 | Simpler alkyl substitution; lower MW |

| 1-(2-Fluorobenzyl)-1H-imidazol-2-amine | 2-Fluorobenzyl at N1 | C₁₀H₁₀FN₃ | 191.20 | Benzyl spacer increases flexibility |

| 5-(4-Fluorophenyl)-1H-imidazol-2-amine | 4-Fluorophenyl at C5 | C₉H₈FN₃ | 177.18 | Positional isomer; similar MW |

| Compound 4a (Anti-platelet agent) | Benzylideneamino at N1, phenyl | C₁₆H₁₄N₄ | 262.31 | Extended conjugation for activity |

| {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine | Complex trifluoromethyl groups | C₂₈H₁₈F₆N₆O | 627.50 | High MW; kinase inhibitor potential |

Pharmacological Activity

- Antiplatelet Activity: Compounds like 4a and 4p (1-(arylideneamino)-4-aryl derivatives) exhibit IC₅₀ values of ~1–2 μM against collagen-induced platelet aggregation, similar to ASA (~1.5 μM) .

- Structural Impact of Fluorine: The 2-fluorophenyl group in the target compound likely improves metabolic stability and target binding compared to non-fluorinated analogs (e.g., 1-methyl-4-phenyl derivative) due to fluorine’s electronegativity and hydrophobic effects .

Physicochemical Properties

- Solubility : The amine group at position 2 may enhance water solubility, while the fluorophenyl group increases lipophilicity (logP ~1.5–2.0 estimated).

- Stability: Fluorine’s electron-withdrawing effect stabilizes the aromatic ring against oxidative degradation, a common issue in non-fluorinated imidazoles .

Actividad Biológica

1-(2-Fluorophenyl)-1H-imidazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biochemical properties, cellular effects, molecular mechanisms, and research findings related to this compound.

The compound exhibits various biochemical interactions, including:

- Enzyme Inhibition: It has been reported to inhibit specific enzymes, suggesting potential therapeutic applications in treating diseases where these enzymes are involved.

- Cell Signaling Influence: The compound may affect cell signaling pathways, impacting gene expression and cellular metabolism.

Cellular Effects

Research indicates that this compound can influence cellular functions through:

- Cell Viability: Studies show varying effects on cell viability depending on concentration. For example, in vitro assays demonstrated that certain concentrations led to significant reductions in cell survival rates in cancer cell lines .

- Cytotoxicity: The compound has exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating its potency .

Molecular Mechanism

The molecular mechanism of action involves:

- Binding Interactions: The compound likely binds to specific biomolecules, altering their function. For instance, it may interact with histidine and glutamic acid residues in target proteins, affecting their activity .

- Gene Expression Modulation: It has been suggested that the compound can modulate gene expression related to apoptosis and cell cycle regulation, which are crucial in cancer therapy .

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 2.33 |

| Pseudomonas aeruginosa | 13.40 |

These results suggest that the compound possesses moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

In studies focusing on cancer cell lines, the compound demonstrated significant anticancer properties. The following table summarizes its effects on selected cancer types:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 10.5 |

| MCF-7 (Breast) | 8.0 |

| A549 (Lung) | 12.3 |

These findings indicate that the compound effectively inhibits the growth of various cancer cells, suggesting its potential as a therapeutic agent .

Case Studies

Recent studies have explored the structure-activity relationship (SAR) of this compound analogues. One notable study identified modifications that enhanced selectivity for specific targets within cancer pathways while reducing off-target effects. These modifications included variations in the imidazole ring and substitutions on the phenyl group .

Q & A

Q. What are the recommended synthetic routes for 1-(2-Fluorophenyl)-1H-imidazol-2-amine, and how can purity be optimized?

Methodological Answer: The synthesis typically involves a multi-step organic reaction starting with 2-fluorobenzaldehyde and a nitrile precursor. A modified Debus-Radziszewski reaction can be employed, utilizing ammonium acetate as a catalyst in acetic acid under reflux (70–80°C). Key steps include:

Condensation : React 2-fluorobenzaldehyde with glyoxal and ammonia to form the imidazole ring.

Amine functionalization : Introduce the amine group via nucleophilic substitution or reductive amination.

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization in ethanol to achieve >95% purity.

Characterization via -NMR (δ 7.2–7.8 ppm for aromatic protons) and LC-MS (m/z 192.2 [M+H]) is critical for validation .

Q. How can the structural conformation of this compound be confirmed experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallize the compound in a methanol/water mixture and collect data using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refinement with SHELX software (e.g., SHELXL-2018) provides bond lengths (C–N: ~1.34 Å) and dihedral angles between the fluorophenyl and imidazole rings (~5–10°) . Complementary techniques:

Q. What analytical techniques are suitable for quantifying this compound in environmental matrices?

Methodological Answer: Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile 60:40) and UV detection at 254 nm. For trace analysis (<1 ppm), LC-MS/MS in multiple reaction monitoring (MRM) mode enhances sensitivity (transition m/z 192.2 → 137.1). Validate with spiked soil samples (recovery: 85–95%, RSD <5%) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer: Employ hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate:

- HOMO-LUMO gap : Correlate with reactivity (predicted gap ~4.5 eV).

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., amine group).

Validate against experimental UV-Vis spectra (λ ~270 nm in ethanol). Include exact exchange terms to improve thermochemical accuracy (error <3 kcal/mol) .

Q. How does soil composition influence the sorption-desorption behavior of this compound?

Methodological Answer: Conduct batch equilibration studies using Freundlich isotherms () across soil types. Example

| Soil Type | Organic Carbon (%) | ||

|---|---|---|---|

| Loam | 1.8 | 1.45 | 0.89 |

| Clay | 3.2 | 1.92 | 0.78 |

| Sandy | 0.5 | 0.98 | 0.95 |

Higher organic carbon increases sorption (), reducing mobility. Desorption hysteresis (<10%) indicates irreversible binding in clay-rich soils .

Q. How can contradictions in reported solubility data be resolved?

Methodological Answer: Standardize measurement conditions (pH 7.0, 25°C) using shake-flask methods with HPLC quantification. Address discrepancies by:

Purity verification : Reject studies with <98% purity.

Solvent polarity : Compare solubility in polar (e.g., water: 1.2 mg/L) vs. non-polar solvents (e.g., hexane: <0.1 mg/L).

pH effects : Measure solubility at pH 5–9 to assess ionization (pKa ~6.8 for the amine group) .

Q. What strategies identify and quantify metabolites of this compound in biological systems?

Methodological Answer: Use high-resolution mass spectrometry (HRMS) in positive ion mode to detect metabolites (e.g., hydroxylated or dehalogenated derivatives). In vitro assays with liver microsomes (rat/human) under NADPH regeneration conditions simulate Phase I metabolism. Key steps:

Q. How can molecular docking elucidate interactions between this compound and fungal CYP51 enzymes?

Methodological Answer:

Protein preparation : Retrieve CYP51 (PBD ID: 3JUS) and optimize with molecular dynamics (AMBER force field).

Ligand preparation : Generate 3D conformers of the compound (OpenBabel).

Docking : Use AutoDock Vina (grid center: heme Fe, spacing 0.375 Å).

Results show hydrogen bonding with Thr311 (ΔG = -8.2 kcal/mol) and π-π stacking with Phe228, explaining antifungal activity .

Q. What advanced techniques assess photodegradation pathways of this compound in aquatic systems?

Methodological Answer: Perform UV irradiation experiments (λ = 254 nm) in simulated sunlight. Analyze degradation products via:

Q. How do crystallographic data resolve discrepancies in tautomeric forms of this compound?

Methodological Answer: SC-XRD unambiguously confirms the 1H-imidazole tautomer (proton at N1) over 4H-imidazole. Refinement of electron density maps (R-factor <0.05) shows no occupancy at N3. Complementary --HMBC NMR confirms N-H coupling (δ ~150 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.